Montelukast-d6 (sodium salt)
Description
Theoretical Framework of Deuterium (B1214612) Substitution in Chemical Biology and Drug Development
The substitution of hydrogen with its stable isotope, deuterium, is a cornerstone of advanced pharmaceutical research. This process, known as deuteration, leverages the "kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the more common carbon-hydrogen (C-H) bond. scirp.org This increased stability means that more energy is required to break a C-D bond, which can significantly slow down chemical reactions, including the metabolic processes that break down drugs in the body. scirp.orghumanjournals.com
By strategically replacing hydrogen atoms at sites on a drug molecule that are susceptible to metabolic breakdown, researchers can create deuterated analogs with improved pharmacokinetic profiles. nih.govnih.gov This can lead to a longer drug half-life, reduced formation of unwanted metabolites, and potentially a more favorable safety profile. nih.govnih.gov The U.S. Food and Drug Administration (FDA) has recognized the potential of this approach, approving the first deuterated drug, deutetrabenazine, and classifying deuterated drugs as new chemical entities (NCEs). nih.gov
Strategic Importance of Isotopic Labeling in Bioanalytical and Mechanistic Investigations
Isotopic labeling is indispensable for detailed bioanalytical and mechanistic studies in drug development. youtube.com SIL compounds, including deuterated molecules, serve as ideal internal standards in quantitative mass spectrometry-based bioanalysis. caymanchem.comjptcp.com Because they share identical chemical and physical properties with their non-labeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiency, leading to highly accurate and precise quantification of the drug in complex biological matrices like plasma. youtube.comjptcp.com
Rationale for the Academic Study and Research Applications of Montelukast-d6 (Sodium Salt)
Montelukast (B128269), a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist, is widely used in the management of asthma and allergic rhinitis. nih.govcaymanchem.com Its deuterated analog, Montelukast-d6 (sodium salt), has emerged as a critical tool in the advanced study of this important therapeutic agent.
Contextualizing Montelukast-d6 (Sodium Salt) within the Landscape of Deuterated Pharmaceutical Analogs
Montelukast-d6 (sodium salt) is a prime example of a deuterated pharmaceutical analog created for research purposes. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. caymanchem.com Specifically, these substitutions are on the methyl groups of the 1-hydroxy-1-methylethyl (B12665419) moiety. caymanchem.comsimsonpharma.com While some deuterated drugs are developed to have improved therapeutic properties, Montelukast-d6 is primarily utilized as an internal standard for the highly accurate quantification of montelukast in biological samples during pharmacokinetic and bioequivalence studies. caymanchem.comjptcp.comresearchgate.net Its use helps to minimize matrix effects and improve the reproducibility of analytical methods. jptcp.com
Scope and Objectives for Advanced Research Endeavors Involving Montelukast-d6 (Sodium Salt)
The primary objective for the use of Montelukast-d6 (sodium salt) in advanced research is to serve as a reliable internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods. jptcp.comresearchgate.netresearchgate.net This enables the precise and accurate measurement of montelukast concentrations in human plasma, which is fundamental for:
Bioequivalence studies: Comparing the bioavailability of a generic version of a drug to the brand-name drug. researchgate.net
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion of montelukast in various populations. nih.gov
Therapeutic drug monitoring: Ensuring that drug concentrations remain within the effective range. medchemexpress.com
By providing a robust analytical reference, Montelukast-d6 (sodium salt) facilitates a deeper understanding of montelukast's behavior in the body, ultimately contributing to the safe and effective use of this medication.
Compound Information
| Compound Name |
| Montelukast |
| Montelukast-d6 (sodium salt) |
| Deutetrabenazine |
| Leukotriene D4 |
Chemical and Physical Properties of Montelukast-d6 (Sodium Salt)
| Property | Value |
| Chemical Name | 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-[1-hydroxy-1-(methyl-d3)ethyl-2,2,2-d3]phenyl]propyl]thio]methyl]-cyclopropaneacetic acid, monosodium salt caymanchem.com |
| Synonyms | MK-476-d6, MK0476-d6 caymanchem.commedchemexpress.com |
| Molecular Formula | C₃₅H₂₉ClD₆NO₃S • Na caymanchem.com |
| Formula Weight | 614.2 caymanchem.com |
| Purity | ≥99% deuterated forms (d1-d6) caymanchem.com |
| Solubility | Soluble in Water caymanchem.com |
| Storage | 4°C caymanchem.com |
| Stability | ≥ 4 years caymanchem.com |
Properties
Molecular Formula |
C35H29ClD6NO3S · Na |
|---|---|
Molecular Weight |
614.2 |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3; |
InChI Key |
LBFBRXGCXUHRJY-KSWPWUDBSA-M |
SMILES |
OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C=CC=C1)=C1CC[C@@H](SCC2(CC2)CC([O-])=O)C3=CC(/C=C/C4=NC5=CC(Cl)=CC=C5C=C4)=CC=C3.[Na+] |
Synonyms |
MK-476-d6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Montelukast D6 Sodium Salt
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation at Specific Molecular Positions
The synthesis of Montelukast-d6 (sodium salt) involves the strategic introduction of deuterium atoms at specific positions within the molecule. The most common labeling pattern involves the two methyl groups of the 1-hydroxy-1-methylethyl (B12665419) moiety, resulting in a hexadeuterated (d6) analog. biomol.com
Stereoselective Synthesis Approaches for Montelukast-d6 (Sodium Salt)
The synthesis of montelukast (B128269) is complex, featuring a single stereogenic center that is crucial for its biological activity. researchgate.net Stereoselective reduction of a key ketone intermediate is a critical step in establishing the correct chirality. asianpubs.org One established method involves the use of a Grignard reaction on an ester moiety to create a diol, followed by activation of the secondary alcohol and subsequent nucleophilic displacement. asianpubs.org For the deuterated analog, the stereochemistry is controlled prior to the introduction of the deuterated groups. The synthesis often proceeds through a chiral mesylate intermediate, which undergoes nucleophilic substitution with inversion of configuration. google.com
A convergent synthetic approach can also be employed, involving the separate synthesis of the quinoline-containing vinyl fragment and the deuterated side chain, followed by a coupling reaction. lookchem.com This strategy allows for more efficient and controlled introduction of the isotopic label.
Precursor Design and Chemical Transformations for Deuterated Cyclopropane and Methyl Groups
The introduction of the six deuterium atoms is typically achieved by using a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD3MgI), in the reaction that forms the tertiary alcohol. The synthesis often starts with a precursor containing an ester group at the position where the deuterated 1-hydroxy-1-methylethyl-d6 group will be located. newdrugapprovals.org This ester is then reacted with two equivalents of the deuterated Grignard reagent to yield the desired hexadeuterated tertiary alcohol.
The cyclopropaneacetic acid moiety is another key component of the montelukast structure. Its synthesis can be initiated from 1,1-cyclopropanedimethanol. google.com This is then converted through a series of steps, including reactions with thionyl chloride and an alkali metal cyanide, followed by hydrolysis and esterification, to form the necessary side-chain precursor. google.com This side chain, containing a thiol group, is then coupled with the main quinoline-containing fragment. newdrugapprovals.org
Purification and Isolation Techniques for High-Purity Montelukast-d6 (Sodium Salt)
Achieving high chemical and isotopic purity is essential for the use of Montelukast-d6 (sodium salt) as an analytical standard.
Chromatographic Purification Strategies for Deuterated Analogs
High-performance liquid chromatography (HPLC) is a primary tool for the purification and analysis of Montelukast-d6. esschemco.comresearchgate.net Reversed-phase HPLC methods, often using C18 or phenyl columns, are effective in separating the desired product from impurities and starting materials. researchgate.netrsc.orgjptcp.com Gradient elution with mobile phases consisting of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265), is commonly used. nih.govjptcp.com
Simulated Moving Bed (SMB) chromatography has also been developed for the purification of montelukast, offering a continuous process that can achieve purities of at least 99.5%. orochem.com For analytical purposes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice, providing both separation and sensitive detection. nih.govresearchgate.net
Table 1: Chromatographic Conditions for Montelukast Analysis
| Parameter | Condition |
|---|---|
| Column | YMC-pack pro C18, 50 x 4.6 mm, S-3 μm nih.gov |
| Mobile Phase | 10mM ammonium formate (pH 4.0):acetonitrile (20:80 v/v) nih.gov |
| Flow Rate | 0.8 mL/min nih.gov |
| Detection | ESI-MS/MS in positive ion mode nih.gov |
| Retention Time | ~2.8 min nih.gov |
Crystallization and Isolation of Pure Montelukast-d6 (Sodium Salt)
After chromatographic purification, the product is often isolated as a salt to improve stability and handling. The free acid of montelukast can be converted to its sodium salt by reacting it with a source of sodium ion, such as sodium hydroxide (B78521) in an ethanolic solution. asianpubs.org Crystallization from a solvent system like toluene (B28343) and acetonitrile can be used to obtain the crystalline sodium salt. newdrugapprovals.org Alternatively, the crude montelukast can be converted to a crystalline salt with an amine, such as dicyclohexylamine (B1670486) or isopropylamine, which can be purified by recrystallization and then converted to the final sodium salt. datapdf.comwipo.intgoogle.com The final product is typically an off-white or light yellow solid. esschemco.comlgcstandards.com Lyophilization (freeze-drying) may also be used to isolate the final product. rsc.org
Comprehensive Spectroscopic and Analytical Characterization for Isotopic Purity and Structural Elucidation
The structure and purity of Montelukast-d6 (sodium salt) are confirmed through a combination of spectroscopic and analytical techniques.
Mass Spectrometry (MS) is crucial for determining the molecular weight and isotopic purity. rsc.orglgcstandards.com In the mass spectrum of Montelukast-d6, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. rsc.org LC-MS/MS is used for quantitative analysis, with specific precursor-to-product ion transitions monitored for both Montelukast-d6 and its unlabeled counterpart. nih.gov For Montelukast-d6, a common transition is m/z 592.3 → 574.2. nih.gov
Table 2: Analytical Data for Montelukast-d6 (Sodium Salt)
| Analysis | Specification | Reference |
|---|---|---|
| Molecular Formula | C₃₅H₂₉D₆ClNNaO₃S | lgcstandards.com |
| Molecular Weight | 614.21 | lgcstandards.com |
| Chemical Purity | >95% (by HPLC/UPLC) | lgcstandards.com |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) | biomol.comcaymanchem.com |
| Appearance | Light Yellow to Off-White Solid | esschemco.comlgcstandards.com |
| Solubility | Soluble in Water, DMSO, Methanol | biomol.comlgcstandards.com |
Elemental Analysis is also performed to confirm the elemental composition of the synthesized compound, ensuring it matches the calculated values for the deuterated structure. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Enrichment Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly crucial for confirming the exact location of isotopic labels. In the case of Montelukast-d6, both proton (¹H) and deuterium (²H) NMR spectroscopy are employed to verify that the deuterium atoms are specifically located on the two methyl groups of the 2-hydroxypropan-2-yl side chain. lgcstandards.compillbuys.com
In the ¹H NMR spectrum of Montelukast-d6, the disappearance or significant reduction of the signal corresponding to the methyl protons, which would be present in the spectrum of unlabeled Montelukast, provides direct evidence of successful deuteration. The remaining signals in the spectrum should conform to the expected pattern of the parent molecule, confirming that the rest of the structure is intact. lgcstandards.comgoogle.com Conversely, the ²H NMR spectrum would show a signal at the chemical shift corresponding to the deuterated methyl groups, providing unambiguous proof of the location of the isotopic label. The integration of NMR signals can also be used to assess the degree of deuterium enrichment, ensuring it meets the required specifications for its intended use as an internal standard. lgcstandards.com Solvents such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6) and deuterated chloroform (B151607) (CDCl3) are commonly used for NMR analysis of Montelukast and its derivatives. lgcstandards.compillbuys.comgoogle.com
Interactive Table: Representative ¹H NMR Spectral Data for Montelukast
| Proton Type | Chemical Shift (δ, ppm) |
| Acid OH | ~11.2 - 11.9 |
| Aromatic & Vinyl C-H | ~7.0 - 8.4 |
| Tertiary Alcohol OH | ~5.6 |
| Cyclopropyl Ring C-H | ~0.39 |
Note: This table presents typical chemical shift ranges observed for the non-deuterated Montelukast molecule. In Montelukast-d6, the signals for the methyl protons of the 2-hydroxypropan-2-yl group would be absent or significantly diminished.
High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Fidelity Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular weight and assessing the isotopic purity of Montelukast-d6 (sodium salt). lgcstandards.comrsc.org HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the verification of its elemental composition. rsc.org
For Montelukast-d6 (sodium salt), the expected molecular weight is approximately 614.2 g/mol . nih.govlgcstandards.com HRMS analysis would confirm this molecular weight with a high degree of precision. Furthermore, the technique can distinguish between molecules with very similar masses, making it ideal for confirming isotopic fidelity. The mass spectrum of a high-purity Montelukast-d6 sample will show a predominant peak corresponding to the d6 species, with very low intensity peaks for d0 to d5 species. lgcstandards.com This detailed mass distribution analysis confirms the high level of isotopic enrichment. lgcstandards.com Techniques like electrospray ionization (ESI) are often coupled with mass spectrometry for the analysis of Montelukast and its deuterated analogs. nih.govrsc.org
Interactive Table: Theoretical vs. Observed Mass Data for Montelukast-d6 (Sodium Salt)
| Parameter | Value | Source |
| Molecular Formula | C35H29D6ClNNaO3S | lgcstandards.com |
| Theoretical Molecular Weight | 614.21 g/mol | lgcstandards.com |
| Observed Molecular Weight (Example) | Conforms to structure | lgcstandards.com |
| Isotopic Purity (d6) | 97.88% | lgcstandards.com |
| Isotopic Distribution (d0-d5) | < 2.2% combined | lgcstandards.com |
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For Montelukast-d6 (sodium salt), IR spectroscopy serves to confirm that the fundamental structure of the molecule, apart from the C-D bonds, is identical to that of the unlabeled compound. The IR spectrum of Montelukast sodium typically exhibits characteristic absorption bands. researchgate.netrjptonline.org
Key absorptions include a broad band for the O-H stretch of the carboxylic acid and tertiary alcohol, C-H stretching from the aromatic and aliphatic parts of the molecule, and a strong C=O stretching vibration from the carboxylic acid salt. rsc.orgrjptonline.org The presence of these characteristic peaks in the IR spectrum of Montelukast-d6 confirms the integrity of these functional groups. The primary difference in the IR spectrum of the deuterated compound would be the appearance of C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2900-3000 cm⁻¹), although these may be less prominent and are not typically the primary focus of routine verification.
Interactive Table: Characteristic IR Absorption Peaks for Montelukast
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid/Alcohol) | ~3400 - 3429 | Stretching |
| Aromatic C-H | ~2900 - 3000 | Stretching |
| C=O (Carboxylate) | ~1700 - 1710 | Stretching |
| Aromatic C=C | ~1600 & 1475 | Ring Stretching |
| C-Cl | ~1068 - 1131 | Stretching |
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis is crucial for validating the empirical and molecular formula of a synthesized compound, including Montelukast-d6 (sodium salt).
The experimental percentages of carbon, hydrogen, and nitrogen obtained from elemental analysis are compared with the theoretical values calculated from the molecular formula (C35H29D6ClNNaO3S). A close agreement between the found and calculated values provides strong evidence for the stoichiometric purity of the sample. lgcstandards.com Any significant deviation could indicate the presence of impurities or an incorrect molecular structure.
Interactive Table: Elemental Analysis Data for Montelukast-d6 (Sodium Salt)
| Element | Theoretical % | Found % (Example) |
| Carbon (C) | 68.44 | 67.26 |
| Hydrogen (H) + Deuterium (D) | 6.73 | 6.31 |
| Nitrogen (N) | 2.28 | 2.20 |
Note: The "Found %" values are from a sample certificate of analysis and may have an accuracy of ±2%. lgcstandards.com The hydrogen percentage includes the contribution from deuterium.
Advanced Bioanalytical Method Development and Validation Utilizing Montelukast D6 Sodium Salt As an Internal Standard
Rigorous Sample Preparation Methodologies Incorporating Montelukast-d6 (Sodium Salt)
Protein Precipitation Strategies
Protein precipitation is a widely utilized and straightforward sample preparation technique in bioanalysis for the effective removal of proteins from biological matrices like plasma or serum. biotage.comphenomenex.com This step is critical as proteins can interfere with analysis, shorten the lifespan of high-performance liquid chromatography (HPLC) columns, and affect the sensitivity of mass spectrometry (MS) detectors. phenomenex.com The primary goal is to precipitate and remove large protein molecules while keeping the analyte of interest, such as montelukast (B128269), and its internal standard (IS), Montelukast-d6 (sodium salt), in the solution (supernatant) for subsequent analysis. primescholars.com
The most common approach involves the use of organic solvents, which work by disrupting the hydration layer around proteins, leading to their aggregation and precipitation. phenomenex.com Acetonitrile (B52724) and methanol are the most frequently employed solvents for this purpose. youtube.comnih.gov
Acetonitrile: This is often the preferred solvent as it generally provides better protein removal compared to methanol. nih.govmdpi.com In methods developed for montelukast analysis, acetonitrile is frequently used as the precipitating agent. nih.govnih.gov The process typically involves adding a specific volume of acetonitrile, often containing the Montelukast-d6 internal standard, to a plasma sample. nih.govchromatographyonline.com A common ratio is 3:1 or 4:1 (v/v) of acetonitrile to plasma. thermofisher.com After vortexing to ensure thorough mixing and precipitation, the sample is centrifuged to pellet the precipitated proteins. biotage.comchromatographyonline.com The resulting supernatant, containing the analyte and the internal standard, is then carefully transferred for injection into the LC-MS/MS system. nih.govchromatographyonline.com This technique has been successfully applied in semi-automated, 96-well plate formats to increase throughput. nih.govresearchgate.net
Methanol: Methanol is another effective precipitating agent used in bioanalytical methods. nih.govresearchgate.netprotocols.io The mechanism is similar to that of acetonitrile, where it removes the water solvation shell from the proteins. phenomenex.com The general procedure involves adding a volume of methanol (e.g., in a 2:1 or 4:1 ratio to the sample), vortexing, and centrifuging to separate the protein pellet from the supernatant. nih.govprotocols.io While effective, methanol might not remove proteins as efficiently as acetonitrile in some cases and can sometimes co-extract other interferences. nih.gov
Other Methods: Besides organic solvents, other reagents can be used, such as acids (e.g., trichloroacetic acid) or salts (e.g., zinc sulfate, ammonium (B1175870) sulfate). phenomenex.comnih.gov However, for LC-MS/MS analysis of drugs like montelukast, protein precipitation with an organic solvent is the most common strategy due to its simplicity, speed, and compatibility with downstream analysis. youtube.comnih.gov The choice of the precipitating agent is crucial as it can influence analyte recovery and the extent of matrix effects. nih.gov Adding the internal standard, Montelukast-d6, along with the precipitating solvent is a flexible and common practice in simple protein precipitation workflows. wuxiapptec.com
Comprehensive Validation Parameters for Bioanalytical Methods
The validation of bioanalytical methods is essential to ensure their reliability and reproducibility for the quantitative determination of analytes in biological samples. When using Montelukast-d6 (sodium salt) as an internal standard for the quantification of montelukast, a comprehensive set of validation parameters must be assessed according to regulatory guidelines.
Assessment of Linearity and Calibration Curve Performance (e.g., Weighting Factors)
Linearity is the ability of the bioanalytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is demonstrated by preparing a series of calibration standards in the same biological matrix as the study samples. The calibration curve is generated by plotting the peak area ratio of the analyte (montelukast) to the internal standard (Montelukast-d6) against the nominal concentration of the analyte.
The performance of the calibration curve is assessed by its correlation coefficient (r²), which should ideally be close to 1.0. For montelukast assays, linearity is often established over a concentration range relevant to its therapeutic levels, for example, from 0.5 ng/mL to 500 ng/mL. A validated method demonstrated excellent linearity with a correlation coefficient (r²) of ≥0.998 over this range.
Due to the wide concentration range often covered, the use of a weighting factor is common to ensure the accuracy of the curve, especially at the lower concentrations. A simple linear regression may not be sufficient if the variance of the data is not constant across the range (heteroscedasticity). A weighting factor, such as 1/x or 1/x², where x is the concentration, is applied to the regression model to give less weight to the more variable, higher concentration points and more weight to the less variable, lower concentration points. This results in a more accurate fit of the curve and better quantification at the lower end of the range.
Table 1: Example of Calibration Curve Parameters for Montelukast
| Parameter | Reported Value | Reference |
|---|---|---|
| Concentration Range | 0.5 - 500 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.998 | |
| Regression Type | Weighted Linear Regression | General Practice |
| Typical Weighting Factor | 1/x² | General Practice |
Determination of Accuracy and Precision (Intra-day and Inter-day)
Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) within the calibration range. These analyses are performed on different days to assess both intra-day (within-day) and inter-day (between-day) performance.
Precision measures the degree of scatter or agreement between a series of measurements. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).
Accuracy refers to the closeness of the mean test results to the true or nominal concentration. It is expressed as the percentage of the nominal value or as percent bias (%RE, relative error).
Regulatory guidelines typically require the %CV to be ≤15% (or ≤20% at the Lower Limit of Quantitation, LLOQ) and the accuracy to be within 85-115% of the nominal value (or 80-120% at the LLOQ). A study validating an LC-MS/MS method for montelukast in rat plasma reported intra-day and inter-day precision values (as %CV) of ≤13.3% and ≤11.3%, respectively. The accuracy for the same method was found to be between 88.4% and 100.6%. The use of a stable isotope-labeled internal standard like Montelukast-d6 is crucial for achieving such high levels of precision and accuracy, as it effectively corrects for variability during sample processing and analysis.
Table 2: Intra-day and Inter-day Precision and Accuracy Data for Montelukast Quantification
| QC Level | Parameter | Intra-day | Inter-day | Reference |
|---|---|---|---|---|
| Low, Medium, High | Precision (%CV) | ≤ 13.3% | ≤ 11.3% | |
| Accuracy (% of Nominal) | 88.4% - 100.6% | 92.2% - 100.0% |
Quantification of Matrix Effects and Internal Standard Contribution
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting endogenous components from the biological matrix. These effects can compromise the accuracy and precision of an LC-MS/MS method. It is crucial to evaluate matrix effects, especially when using simpler sample preparation techniques like protein precipitation, which may not remove all matrix components.
The matrix effect is typically assessed by comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat (pure) solution at the same concentration. A stable isotope-labeled internal standard like Montelukast-d6 is the preferred choice to compensate for matrix effects. Because Montelukast-d6 has nearly identical physicochemical properties to montelukast, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively normalized.
In a study of montelukast in rat plasma, the matrix effect was evaluated and found to range from -14.8% to -6.9%, indicating some ion suppression. However, the use of an appropriate internal standard (in that case, zafirlukast was used, though Montelukast-d6 is generally preferred for its closer properties) helped to ensure the method's accuracy and reliability.
Table 3: Example of Matrix Effect Assessment
| Analyte | Matrix Effect Range | Internal Standard Role | Reference |
|---|---|---|---|
| Montelukast | -14.8% to -6.9% (Ion Suppression) | Compensates for variability in ionization |
Stability Studies of Analytes and Montelukast-d6 (Sodium Salt) in Various Matrices
Stability studies are essential to ensure that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. Stability is evaluated under various conditions that mimic the handling and storage of clinical or preclinical samples. QC samples are analyzed after being subjected to these conditions, and the results are compared to the nominal concentrations.
Key stability assessments include:
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing (e.g., at -20°C or -80°C) and thawing to room temperature.
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the time samples might be left on a lab bench during processing.
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -80°C) for an extended duration, covering the expected storage time of study samples.
Autosampler Stability: Confirms that the processed samples remain stable in the autosampler of the LC-MS/MS system for the expected duration of an analytical run.
A semi-automated protein precipitation assay for montelukast demonstrated comparable stability to manual assays, confirming the robustness of the method for clinical sample analysis. nih.gov The stability of both montelukast and Montelukast-d6 must be demonstrated, as the degradation of either compound would compromise the integrity of the analytical results.
Table 4: Summary of Stability Assessments
| Stability Test | Condition | Purpose |
|---|---|---|
| Freeze-Thaw Stability | Multiple freeze-thaw cycles | Ensures analyte integrity during repeated access to frozen samples. |
| Short-Term (Bench-Top) Stability | Room temperature for several hours | Simulates sample handling time during preparation. |
| Long-Term Stability | Frozen storage (e.g., -80°C) for weeks/months | Covers the duration from sample collection to analysis. |
| Autosampler Stability | In autosampler (e.g., 4°C) for the run duration | Ensures processed samples are stable during the analytical sequence. |
Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) Determination
In the validation of bioanalytical methods, establishing the sensitivity of the assay is critical. This is achieved by determining the Lower Limit of Quantification (LLOQ) and the Limit of Detection (LOD). The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.govaustinpublishinggroup.com The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise but not necessarily quantified with acceptable accuracy and precision. nih.gov For regulated bioanalysis, the LLOQ is the more critical parameter as it defines the lower end of the calibration curve. uci.edu
Montelukast-d6 (sodium salt) serves as an effective internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of montelukast in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard like Montelukast-d6 is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurements, particularly at low concentrations.
Detailed Research Findings:
Several studies have established the LLOQ and, in some cases, the LOD for montelukast in bioanalytical methods employing Montelukast-d6 as an internal standard. These values can vary depending on the specific LC-MS/MS instrumentation, sample extraction methodology, and the biological matrix being analyzed.
One study developed a simple and sensitive LC-ESI-MS/MS method for the quantification of Montelukast in human plasma using Montelukast-d6 as the internal standard. nih.gov The method was validated over a linear concentration range of 1.0–800.0 ng/mL, establishing an LLOQ of 1.0 ng/mL. nih.govresearchgate.net For the LLOQ, the precision and accuracy are expected to be within ±20%. nih.govresearchgate.net This particular study also reported a limit of detection (LOD) of 0.02 pg/mL, determined using an aqueous standard solution. nih.gov
Another LC-MS/MS method for the determination of montelukast in human plasma, also utilizing Montelukast-d6 as an internal standard, was validated over a concentration range of 5.01–599.91 ng/mL. researchgate.net The LLOQ for this method was set at 5.01 ng/mL, at which the precision and accuracy were found to be 1.81% and 103.94%, respectively. researchgate.net
A separate investigation using an LC-MS/MS method determined the LLOQ of montelukast in human plasma to be 2.5 ng/mL. derpharmachemica.com At this concentration, the precision was 4.27% and the accuracy was 98.43%. derpharmachemica.com The method was found to be linear over the range of 2.5 ng/mL to 600 ng/mL. derpharmachemica.com
Further research focusing on the simultaneous estimation of montelukast and bilastine in artificial rabbit plasma using an LC-MS method reported an LLOQ of 0.250 ng/mL for montelukast. impactfactor.org
The determination of the LLOQ is a pragmatic process. It is established as the concentration that provides a coefficient of variation (CV) of ≤20% and an accuracy between 80% and 120%. uci.edu This is experimentally confirmed by analyzing at least five samples at the proposed LLOQ concentration, independent of the calibration standards. nih.govuci.edu
Data Tables:
The following tables summarize the LLOQ and LOD values for montelukast from various bioanalytical methods that utilize Montelukast-d6 as an internal standard.
Table 1: Lower Limit of Quantification (LLOQ) of Montelukast in Human Plasma
| LLOQ (ng/mL) | Analytical Method | Internal Standard | Linear Range (ng/mL) | Precision at LLOQ (%) | Accuracy at LLOQ (%) |
| 1.0 | LC-ESI-MS/MS | Montelukast-d6 | 1.0 - 800.0 | ≤ 20 | Within ± 20 |
| 2.5 | LC-MS/MS | Montelukast-d6 | 2.5 - 600 | 4.27 | 98.43 |
| 5.01 | LC-MS/MS | Montelukast-d6 | 5.01 - 599.91 | 1.81 | 103.94 |
| 0.250 | LC-MS | Montelukast-d6 | 1 - 20 | Not Specified | Not Specified |
Table 2: Limit of Detection (LOD) of Montelukast
| LOD | Analytical Method | Internal Standard | Matrix |
| 0.02 pg/mL | LC-ESI-MS/MS | Montelukast-d6 | Aqueous Standard |
| 2.08 ng/spot | HPTLC | Not Specified | Not Specified |
Applications of Montelukast D6 Sodium Salt in Preclinical Pharmacokinetic and Drug Metabolism Research Methodologies
Design and Execution of In Vitro Drug Metabolism Assays Utilizing Deuterated Tracers
In vitro metabolism assays are fundamental to early-stage drug development, providing critical insights into a compound's metabolic stability and potential pathways. wuxiapptec.com The use of deuterated tracers like Montelukast-d6 is central to the analytical methodologies employed in these assays, ensuring the accuracy and reliability of the quantitative data generated. Montelukast-d6 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it co-elutes with the parent drug and compensates for variations in sample processing and instrument response.
Microsomal stability assays are a primary method for evaluating Phase I metabolism, which largely involves enzymes of the cytochrome P450 (CYP) superfamily. bioivt.comcreative-bioarray.com These studies utilize subcellular fractions of liver cells, known as microsomes, which are rich in metabolic enzymes. creative-bioarray.com The objective is to measure the rate at which the parent drug is eliminated over time, which provides an estimate of its intrinsic clearance. bioivt.com
In a typical assay, montelukast (B128269) is incubated with liver microsomes (e.g., human, rat, mouse) and a necessary cofactor, NADPH, to initiate the metabolic reactions. creative-bioarray.com Aliquots are taken at various time points, and the reaction is stopped. Montelukast-d6 is then added as an internal standard before the samples are analyzed by LC-MS/MS. By comparing the peak area ratio of montelukast to Montelukast-d6, the percentage of the parent compound remaining at each time point can be accurately calculated.
Research has shown that the oxidative metabolism of montelukast is catalyzed exclusively by P450 enzymes. nih.gov Studies using this methodology have identified that CYP3A4 and CYP2C9 are the primary isoforms responsible for its Phase I metabolism. nih.gov CYP3A4 catalyzes the sulfoxidation and 21-hydroxylation of montelukast, while CYP2C9 selectively mediates its methyl-hydroxylation. nih.gov
Table 1: Example Protocol for Microsomal Stability Assay
| Parameter | Condition |
| Test System | Pooled Human Liver Microsomes |
| Test Article Conc. | 1 µM |
| Microsome Conc. | 0.5 mg/mL |
| Cofactor | 1 mM NADPH |
| Incubation Temp. | 37°C |
| Time Points | 0, 5, 15, 30, 45, 60 minutes |
| Internal Standard | Montelukast-d6 (sodium salt) |
| Analysis Method | LC-MS/MS |
| Data Output | Half-life (t1/2), Intrinsic Clearance (CLint) |
In hepatocyte incubation studies, cryopreserved or fresh hepatocytes are incubated in suspension with montelukast. youtube.com The experimental setup is similar to microsomal assays, with samples collected over time. youtube.com Montelukast-d6 is added during sample workup to enable precise quantification of the parent drug and aid in the structural identification of metabolites. The presence of the stable isotope label helps distinguish drug-related material from endogenous matrix components. These assays have been crucial in confirming that montelukast undergoes direct glucuronidation to form an acyl-glucuronide metabolite. nih.govnih.gov
Table 2: General Protocol for Suspension Hepatocyte Incubation
| Step | Description |
| 1. Preparation | Thaw and prepare viable hepatocytes. Pre-warm incubation medium to 37°C. |
| 2. Plating | Add test article (Montelukast) dissolved in medium to 24-well plates. |
| 3. Incubation | Add hepatocyte suspension (e.g., 1 million cells/mL) to initiate the reaction. Place on a rocking platform in an incubator at 37°C. |
| 4. Sampling | At designated time points (e.g., 0, 15, 30, 60, 120 min), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard, Montelukast-d6. |
| 5. Processing | Centrifuge samples to precipitate proteins. |
| 6. Analysis | Analyze the supernatant using LC-MS/MS for parent compound depletion and metabolite formation. |
To understand the specific contribution of different enzymes to a drug's metabolism, studies are conducted using recombinant enzymes expressed in cellular systems. Montelukast-d6 is essential for the precise quantification required to determine key kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).
Cytochrome P450 (CYP) Kinetics: Detailed kinetic analyses have been performed to characterize the roles of various CYP isoforms in montelukast metabolism. nih.gov These studies incubate montelukast across a range of concentrations with specific recombinant human P450s. nih.gov Results confirm that multiple P450s are involved:
CYP2C8 and CYP2C9 are the main enzymes responsible for 36-hydroxylation. nih.govnih.gov
CYP3A4 is the primary catalyst for sulfoxidation and stereoselective 21-hydroxylation. nih.govnih.govdoi.org
Multiple P450s contribute to 25-hydroxylation. nih.govnih.gov
The high precision afforded by using Montelukast-d6 as an internal standard is critical for deriving reliable kinetic values from these experiments.
Table 3: Enzymes Involved in Montelukast Metabolism
| Enzyme Family | Specific Enzyme | Metabolic Reaction |
| Cytochrome P450 (Phase I) | CYP2C8, CYP2C9 | 36-hydroxylation (formation of 1,2-diol) nih.govnih.gov |
| CYP3A4 | Sulfoxidation, 21-hydroxylation nih.govnih.gov | |
| Multiple CYPs | 25-hydroxylation nih.gov | |
| UDP-Glucuronosyltransferases (Phase II) | UGT1A3 | Acyl-glucuronidation nih.govnih.gov |
Drug transporters are critical for the absorption, distribution, and excretion of compounds. nih.govbioivt.com To determine if a drug is a substrate or inhibitor of a specific transporter, in vitro assays using cell lines that overexpress a single transporter are employed. bioivt.com
For montelukast, studies have used cell lines such as Caco-2 and Madin-Darby canine kidney (MDCKII) cells engineered to express specific uptake transporters. nih.gov Research has shown that montelukast is a substrate for the organic anion transporting polypeptides OATP2B1 and OATP1A2 . nih.gov In these experiments, the amount of montelukast transported across the cell monolayer is measured over time. The use of Montelukast-d6 as an internal standard in the LC-MS/MS analytical phase is crucial for accurately quantifying the transported drug, thereby confirming its interaction with these specific transporters.
Methodological Integration in Preclinical In Vivo Pharmacokinetic Studies in Animal Models (Focus on Analytical Techniques)
Following in vitro characterization, preclinical in vivo studies in animal models are conducted to understand a drug's pharmacokinetic profile in a whole organism. nih.gov These studies are essential for extrapolating potential human pharmacokinetics. The selection of an appropriate animal model is based on similarities to humans in drug metabolism and disposition pathways. nih.gov
The core application of Montelukast-d6 in in vivo studies is its use as a stable isotope-labeled internal standard for the quantitative bioanalysis of biological samples such as plasma, blood, urine, and tissue homogenates. nih.gov This is the gold standard for pharmacokinetic analysis.
When analyzing biological samples, the drug must be extracted from a complex matrix containing proteins, lipids, and other endogenous materials. These matrix components can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer, which leads to inaccurate quantification. Because Montelukast-d6 is structurally identical to montelukast, it experiences the exact same matrix effects and extraction recovery losses.
The analytical method involves adding a known amount of Montelukast-d6 to each sample before processing. The samples are then subjected to extraction (e.g., protein precipitation or liquid-liquid extraction), followed by LC-MS/MS analysis. The mass spectrometer is set to monitor specific mass transitions for both montelukast and Montelukast-d6. The concentration of montelukast in the unknown sample is determined by calculating the ratio of the analyte's response to the internal standard's response and comparing it to a calibration curve. This process corrects for analytical variability, ensuring highly accurate, precise, and reproducible quantification of drug concentrations in vivo.
Isotope Dilution Mass Spectrometry for Enhanced Accuracy in Complex Biological Matrices
In preclinical research, accurately quantifying a drug in complex biological matrices like plasma is fundamental. Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique that achieves this, and stable isotope-labeled compounds like Montelukast-d6 (sodium salt) are central to its success. Montelukast-d6 is frequently employed as an internal standard (IS) in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Montelukast. nih.govbenthamdirect.comjptcp.comresearchgate.net
The principle of using a deuterated internal standard lies in its near-identical physicochemical properties to the non-labeled analyte (Montelukast). clearsynth.com Montelukast-d6 co-elutes with Montelukast during chromatography and exhibits similar behavior during sample extraction and ionization in the mass spectrometer. kcasbio.com However, it is distinguishable by its higher mass-to-charge ratio (m/z). nih.govderpharmachemica.com This allows it to act as a perfect comparator, effectively normalizing for variations that can occur during sample preparation, such as extraction losses, and fluctuations in instrument response, such as ion suppression or enhancement caused by the matrix. clearsynth.comkcasbio.com By calculating the ratio of the analyte response to the internal standard response, a highly accurate and precise measurement of the drug concentration is achieved.
Numerous studies have detailed LC-MS/MS methods for Montelukast quantification using Montelukast-d6 as the internal standard. These methods are validated over specific linear concentration ranges and demonstrate high precision and accuracy, making them suitable for pharmacokinetic and bioequivalence studies. nih.govbenthamdirect.comeurekaselect.com For instance, one method validated a linear concentration range of 1.0–800.0 ng/mL in human plasma, with a rapid elution time of 2.8 minutes for both Montelukast and Montelukast-d6. nih.gov The specific mass transitions monitored in multiple reaction monitoring (MRM) mode for Montelukast are typically m/z 586.2→568.2, while for Montelukast-d6, they are m/z 592.3→574.2. nih.gov
| Parameter | Method 1 nih.gov | Method 2 benthamdirect.comeurekaselect.com | Method 3 derpharmachemica.com | Method 4 researchgate.net |
|---|---|---|---|---|
| Analytical Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm) | Thermo Hypersil GOLD™ Cyano (50 × 4.6 mm; 5 µm) | ODS column (250 × 4.6 mm, 5 μm) | C18 column |
| Mobile Phase | 10mM ammonium (B1175870) formate (B1220265) (pH 4.0):acetonitrile (B52724) (20:80 v/v) | 0.5 mM ammonium chloride:acetonitrile (20:80%; v/v) | 0.1 M ammonium acetate:acetonitrile (35:65 v/v) | 5mM ammonium acetate:acetonitrile (20:80, v/v) |
| Flow Rate | 0.8 mL/min | Not Specified | Not Specified | 0.8 mL/min |
| Linear Range | 1.0–800.0 ng/mL | 10.0–600.0 ng/mL | 2.5–600.0 ng/mL | 5.01–599.91 ng/mL |
| Mass Transition (Montelukast) | m/z 586.2 → 568.2 | Not Specified | m/z 587.1 → 421.18 | Not Specified |
| Mass Transition (Montelukast-d6) | m/z 592.3 → 574.2 | Not Specified | m/z 592.40 → 427.6 | Not Specified |
| Extraction Method | Protein Precipitation (Acetonitrile) | Protein Precipitation | Solid Phase Precipitation | Solid Phase Extraction (SPE) |
Methodologies for Investigating Drug-Drug Interactions (DDI) using Deuterated Analogs In Vitro (e.g., CYP Inhibition/Induction Assay Development)
Deuterated analogs are essential tools in the development of in vitro assays to investigate the potential for drug-drug interactions (DDI). A primary mechanism for DDI is the inhibition or induction of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Research has identified unlabeled Montelukast as a potent and selective in vitro inhibitor of CYP2C8, a key human drug-metabolizing enzyme. doi.orgclinpgx.org This finding raises the possibility of DDIs when Montelukast is co-administered with other drugs that are primarily cleared by CYP2C8. doi.org
The development of in vitro assays to characterize this interaction involves incubating the inhibitor (Montelukast) with human liver microsomes or recombinant CYP2C8 enzymes and a specific probe substrate. doi.orgdoi.org The rate of metabolism of the probe substrate is then measured. In these assay methodologies, deuterated compounds like Montelukast-d6 play a crucial role as internal standards for the LC-MS/MS-based quantification of the substrate's metabolites. Their use ensures that the measurement of enzyme activity is accurate, which is critical for determining the potency and mechanism of inhibition.
Studies have characterized Montelukast's inhibitory effect on several CYP2C8-catalyzed reactions, including the metabolism of amodiaquine, rosiglitazone, and paclitaxel. doi.org The inhibition was found to be competitive, with inhibition constant (Kᵢ) values in the nanomolar range, confirming its high potency. doi.org The selectivity of Montelukast for CYP2C8 over other CYP isoforms makes it a useful in vitro tool for reaction phenotyping exercises to determine the contribution of CYP2C8 to a drug's metabolism. doi.orgclinpgx.org
| CYP2C8 Probe Substrate | Metabolic Reaction | Enzyme Source | Inhibition Constant (Kᵢ) (µM) | Mechanism of Inhibition |
|---|---|---|---|---|
| Amodiaquine | N-deethylation | Human Liver Microsomes | 0.015 | Competitive |
| Rosiglitazone | N-demethylation | Human Liver Microsomes | 0.15 | Competitive |
| Paclitaxel | 6α-hydroxylation | Human Liver Microsomes | 0.012 | Competitive |
| Amodiaquine | N-deethylation | Recombinant CYP2C8 | 0.0092 | Competitive |
Advanced Research Applications and Methodological Innovations with Montelukast D6 Sodium Salt
Integration in Proteomics and Target Engagement Methodologies (e.g., Chemical Proteomics)
Isotope labeling is a cornerstone of quantitative proteomics, enabling the precise measurement of protein abundance and dynamics. creative-proteomics.comnih.gov While direct chemical proteomics studies specifically employing Montelukast-d6 are not extensively documented in publicly available literature, the principles of using deuterated compounds as internal standards and probes in such methodologies are well-established.
In a typical chemical proteomics workflow, a bioactive small molecule is used to capture its protein targets from a complex biological sample. By introducing a known concentration of a stable isotope-labeled version of the molecule, such as Montelukast-d6, researchers can accurately quantify the endogenous binding partners. The deuterated standard co-elutes with the unlabeled compound but is distinguishable by mass spectrometry, allowing for ratiometric quantification of the captured proteins. This approach minimizes experimental variability and enhances the reliability of target identification.
Furthermore, deuterated compounds can be instrumental in target engagement studies. aquigenbio.com By competing with a chemical probe for binding to a target protein, the displacement of the probe can be quantified using the deuterated compound as a reference. This allows for the determination of the binding affinity of the unlabeled drug to its target in a cellular context. The use of Montelukast-d6 in such assays would enable a more precise understanding of how Montelukast (B128269) interacts with the CysLT1 receptor and potentially other off-target proteins.
Table 1: Applications of Isotope-Labeled Compounds in Proteomics
| Application | Description | Relevance of Montelukast-d6 |
| Quantitative Proteomics | Stable isotope labeling by amino acids in cell culture (SILAC), isobaric tags for relative and absolute quantitation (iTRAQ), and tandem mass tags (TMT) are used for relative and absolute protein quantification. creative-proteomics.comscience.gov | As a stable, isotopically labeled internal standard, Montelukast-d6 can be used to spike into samples to ensure accurate quantification of protein-drug interactions. |
| Target Deconvolution | Identifying the specific protein targets of a drug from a complex mixture. nih.gov | Montelukast-d6 can be used in competitive binding assays against broader-spectrum probes to confirm and quantify the engagement of Montelukast with its primary target, CysLT1R. |
| Metabolic Labeling | Tracking the metabolic fate of a drug and identifying its metabolites. aquigenbio.com | The deuterium (B1214612) label on Montelukast-d6 allows researchers to trace its metabolic pathways and differentiate its metabolites from endogenous molecules. simsonpharma.com |
Role in High-Throughput Screening (HTS) Method Development for Drug Discovery Platforms
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid screening of large compound libraries for biological activity. nih.govtdcommons.ai The development of robust and reliable HTS assays is paramount, and isotopically labeled compounds like Montelukast-d6 (sodium salt) play a vital role as internal standards.
In HTS assays designed to identify new modulators of the cysteinyl leukotriene pathway, Montelukast-d6 can be used to ensure the accuracy and reproducibility of the screening results. For instance, in a competitive binding assay, where test compounds compete with a labeled ligand for binding to the CysLT1 receptor, the inclusion of a fixed concentration of Montelukast-d6 as an internal standard allows for the normalization of the signal across different plates and screening runs. This is particularly important in large-scale screens where variability can be introduced by factors such as reagent dispensing, incubation times, and detector sensitivity.
The use of a deuterated internal standard is advantageous because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly throughout the assay procedure. wikipedia.org However, its increased mass allows for its distinct detection by mass spectrometry, a technique increasingly integrated into HTS platforms for its high sensitivity and specificity. nih.gov
Table 2: Role of Montelukast-d6 in HTS Assay Development
| HTS Assay Type | Function of Montelukast-d6 | Benefit |
| Competitive Binding Assays | Internal standard for quantifying the displacement of a labeled ligand. | Improves accuracy and precision of determining the binding affinity of test compounds. |
| Functional Cell-Based Assays | Internal standard for normalizing cellular responses, such as calcium mobilization or reporter gene activation. | Reduces plate-to-plate and day-to-day variability, increasing the reliability of hit identification. |
| LC-MS Based Screening | Internal standard for the quantification of Montelukast or other analytes in complex biological matrices. pharmaffiliates.com | Ensures accurate quantification and minimizes matrix effects, leading to more reliable screening data. nih.gov |
Novel Chromatographic Approaches for Isotopic Separation and Advanced Quantification
The accurate quantification of drugs and their metabolites in biological matrices is essential for pharmacokinetic and bioequivalence studies. nih.gov Montelukast-d6 (sodium salt) is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Montelukast in human plasma. nih.govjptcp.com
Novel chromatographic techniques aim to improve the speed, sensitivity, and resolution of these analyses. For instance, the use of ultra-high-performance liquid chromatography (UHPLC) coupled with sensitive mass spectrometers allows for shorter run times and lower limits of quantification. nih.gov In these methods, Montelukast-d6 co-elutes with Montelukast, but their different mass-to-charge ratios allow for their simultaneous detection and quantification in multiple reaction monitoring (MRM) mode. nih.gov
The separation of isotopologues is generally not required in these applications, as the mass spectrometer provides the necessary specificity. However, in specialized research applications, such as studying the kinetic isotope effect in detail, chromatographic methods that can separate deuterated from non-deuterated compounds might be employed, though this is less common for routine quantitative analysis.
Table 3: Chromatographic Parameters for Montelukast Quantification using Montelukast-d6
| Parameter | Typical Conditions | Reference |
| Column | C18 reverse-phase column | nih.govnih.gov |
| Mobile Phase | Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) | nih.govnih.gov |
| Detection | Tandem mass spectrometry (MS/MS) in positive or negative ion mode | nih.govjptcp.com |
| MRM Transition (Montelukast) | m/z 586.2 → 568.2 (positive ion mode) | nih.gov |
| MRM Transition (Montelukast-d6) | m/z 592.3 → 574.2 (positive ion mode) | nih.gov |
| Retention Time | Approximately 2.8 - 3.4 minutes | nih.govnih.gov |
Computational Chemistry and Molecular Modeling in Deuterated Drug Research (e.g., Isotope Effects on Binding, Reaction Mechanisms)
Computational chemistry and molecular modeling are increasingly important tools in drug discovery and development, providing insights into drug-receptor interactions and the effects of chemical modifications. alfa-chemistry.commdpi.com In the context of deuterated drugs, these computational approaches can be used to predict the impact of deuterium substitution on a molecule's properties, including its binding affinity and metabolic stability.
The primary mechanism by which deuterium substitution affects a drug's properties is the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of this bond proceed more slowly. clearsynthdiscovery.com This can lead to a reduced rate of metabolism and an extended half-life of the drug. unibestpharm.com
Computational models can be used to:
Predict Metabolic Hotspots: Identify the positions in a molecule that are most susceptible to metabolic breakdown. alfa-chemistry.com
Calculate the KIE: Estimate the magnitude of the kinetic isotope effect for different metabolic pathways.
Model Drug-Receptor Interactions: Simulate the binding of both the deuterated and non-deuterated drug to its target receptor to understand if deuterium substitution alters the binding mode or affinity. nih.gov While the changes in binding affinity due to deuteration are generally small, they can be significant in some cases. wikipedia.org
A computational study on Montelukast and its derivatives has explored its interactions with dopaminergic and serotonergic receptors, providing a framework for how such studies could be applied to understand the nuanced effects of deuteration on Montelukast-d6's off-target interactions. mdpi.com By combining computational predictions with experimental data, researchers can rationally design deuterated drugs with improved pharmacokinetic and pharmacodynamic profiles. fugaku100kei.jp
Table 4: Key Concepts in Computational Modeling of Deuterated Compounds
| Concept | Description | Relevance to Montelukast-d6 |
| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org | The deuterium in Montelukast-d6 can slow down its metabolism, particularly if the deuterated positions are sites of metabolic attack. |
| Molecular Dynamics (MD) Simulations | A computational method for studying the physical movements of atoms and molecules. alfa-chemistry.com | MD simulations can be used to compare the conformational dynamics of Montelukast and Montelukast-d6 and their interactions with the CysLT1 receptor. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid computational method that treats a small part of the system with high-level quantum mechanics and the rest with more efficient molecular mechanics. | QM/MM can be used to accurately model the enzymatic reactions involved in the metabolism of Montelukast and to calculate the KIE. |
Challenges and Future Perspectives in the Research Application of Montelukast D6 Sodium Salt
Methodological Challenges Associated with Stable Isotope Effects and Their Mitigation
The substitution of hydrogen with deuterium (B1214612) in Montelukast-d6 introduces a mass difference that is fundamental to its use as an internal standard in mass spectrometry-based assays. However, this isotopic substitution can also lead to subtle but significant physicochemical differences between the deuterated and non-deuterated analyte, a phenomenon known as the stable isotope effect. These effects can manifest in various ways, presenting methodological challenges in quantitative bioanalysis.
One of the primary challenges is the potential for chromatographic separation of the analyte and its deuterated internal standard. Due to the slightly different molecular properties, Montelukast-d6 may exhibit a different retention time on a high-performance liquid chromatography (HPLC) column compared to Montelukast (B128269). This chromatographic shift, even if minor, can lead to differential exposure to matrix effects in the ion source of the mass spectrometer, thereby compromising the accuracy of quantification. The direction and magnitude of this shift can depend on the stationary phase, mobile phase composition, and the specific location of deuterium labeling within the molecule.
Another significant challenge is the potential for in-source hydrogen-deuterium (H-D) exchange. This can occur in the ion source of the mass spectrometer, where the deuterated internal standard may exchange its deuterium atoms with protons from the solvent or matrix components. This exchange can alter the mass-to-charge ratio of the internal standard, leading to signal interference and inaccurate quantification. Careful optimization of ion source conditions is crucial to minimize this effect.
Mitigation Strategies:
To address these challenges, several mitigation strategies can be employed:
Chromatographic Optimization: Method development should focus on achieving co-elution of the analyte and its deuterated internal standard. This can be accomplished by carefully selecting the HPLC column, mobile phase, and gradient conditions to minimize any potential for separation.
Careful Selection of Deuteration Site: The position of deuterium labeling on the Montelukast molecule can influence the magnitude of the isotope effect. Placing the deuterium atoms on a part of the molecule that is not involved in metabolic transformations or chromatographic interactions can help to minimize these effects.
Use of Multiple Deuterium Atoms: Incorporating a higher number of deuterium atoms (e.g., d6 as in Montelukast-d6) increases the mass difference between the analyte and the internal standard, reducing the likelihood of isotopic cross-contribution.
Monitoring Multiple Transitions: In tandem mass spectrometry (MS/MS), monitoring multiple precursor-to-product ion transitions for both the analyte and the internal standard can help to identify and correct for interferences or isotopic exchange.
| Challenge | Description | Mitigation Strategy |
| Chromatographic Separation | Different retention times for Montelukast and Montelukast-d6 leading to differential matrix effects. | Optimization of HPLC column, mobile phase, and gradient to ensure co-elution. |
| H-D Exchange | Exchange of deuterium with hydrogen in the ion source, altering the m/z of the internal standard. | Careful optimization of ion source parameters (e.g., temperature, voltages). |
| Isotopic Cross-Contribution | Overlap of isotopic signals between the analyte and the internal standard. | Use of internal standards with a sufficient number of deuterium atoms to shift the mass clear of the analyte's isotopic envelope. |
Strategies for Addressing Matrix Effects and Ion Suppression in Advanced Bioanalytical Methods
Matrix effects, which include ion suppression or enhancement, are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. These effects arise from co-eluting endogenous components of the biological matrix (e.g., plasma, urine) that interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This can lead to inaccurate and imprecise quantification of Montelukast.
Strategies for Mitigation:
A multi-pronged approach is often necessary to effectively address matrix effects:
Effective Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte of interest. Common techniques include:
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering phospholipids.
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.
Solid-Phase Extraction (SPE): Provides the most effective cleanup by utilizing a solid sorbent to selectively retain and elute the analyte, thereby removing a significant portion of the matrix components.
Chromatographic Separation: Optimizing the chromatographic method to separate Montelukast and Montelukast-d6 from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The use of Montelukast-d6 as an internal standard is itself a primary strategy to compensate for matrix effects. Since Montelukast-d6 is chemically and physically very similar to Montelukast, it is assumed to experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects can be normalized.
Matrix-Matched Calibrants and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to ensure that the standards and samples are affected by the matrix in a similar manner, leading to more accurate quantification.
| Strategy | Principle | Advantage |
| Solid-Phase Extraction (SPE) | Selective retention and elution of the analyte on a solid sorbent. | High degree of matrix component removal. |
| Optimized Chromatography | Separation of the analyte from interfering components based on their physicochemical properties. | Reduces co-elution and minimizes ion suppression. |
| Stable Isotope-Labeled Internal Standard | Co-eluting internal standard experiences similar matrix effects as the analyte, allowing for normalization. | Compensates for variability in ionization efficiency. |
| Matrix-Matched Standards | Calibration standards are prepared in the same matrix as the samples. | Accounts for the specific matrix effects of the biological fluid being analyzed. |
Emerging Technologies and Instrumentation Enhancing Deuterated Compound Analysis
The field of bioanalysis is continually evolving, with new technologies and instrumentation offering improved sensitivity, specificity, and efficiency for the analysis of deuterated compounds like Montelukast-d6.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (<2 µm), leading to significantly higher resolution and faster analysis times compared to conventional HPLC. This enhanced separation power can be instrumental in resolving Montelukast from potentially interfering matrix components, thereby reducing ion suppression.
High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide very high mass resolution and accuracy. This allows for the confident identification and quantification of Montelukast and Montelukast-d6, even in complex biological matrices. HRMS can also help to identify and characterize unexpected metabolites or matrix
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
